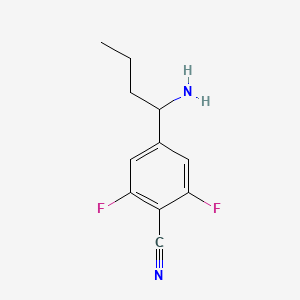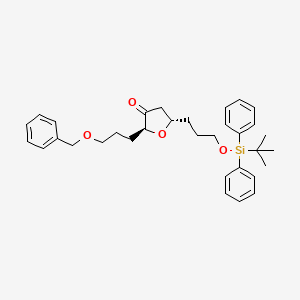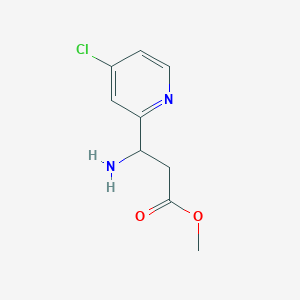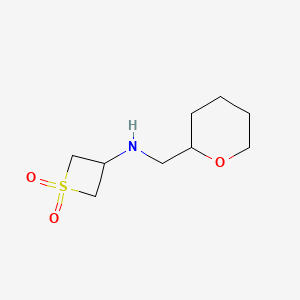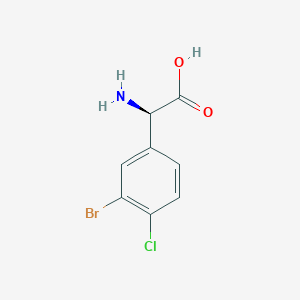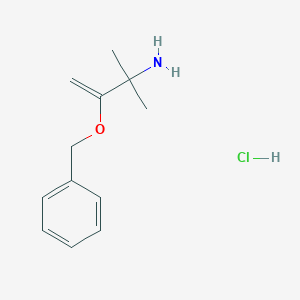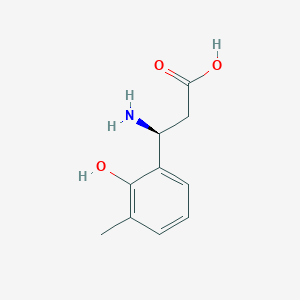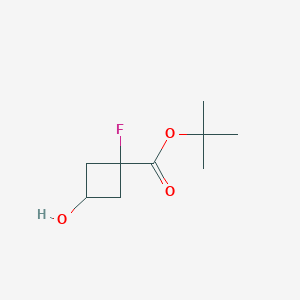
Tert-butyl 1-fluoro-3-hydroxy-cyclobutanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 1-fluoro-3-hydroxy-cyclobutanecarboxylate is an organic compound with the molecular formula C9H15FO3. This compound features a cyclobutane ring substituted with a fluoro group, a hydroxy group, and a tert-butyl ester group. The presence of these functional groups imparts unique chemical properties and reactivity to the molecule, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1-fluoro-3-hydroxy-cyclobutanecarboxylate typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through or by using cyclobutene derivatives.
Introduction of the Fluoro Group: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Esterification: The final step involves esterification with tert-butyl alcohol in the presence of an acid catalyst like sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a carbonyl group using reagents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The ester group can be reduced to an alcohol using lithium aluminum hydride (LAH) or diisobutylaluminum hydride (DIBAL-H).
Substitution: The fluoro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, osmium tetroxide.
Reduction: LAH, DIBAL-H.
Substitution: Amines, thiols, Selectfluor.
Major Products Formed
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cyclobutane derivatives.
Scientific Research Applications
Tert-butyl 1-fluoro-3-hydroxy-cyclobutanecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a scaffold for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 1-fluoro-3-hydroxy-cyclobutanecarboxylate involves interactions with specific molecular targets and pathways. The fluoro group can participate in hydrogen bonding and electrostatic interactions, while the hydroxy group can form hydrogen bonds with biological molecules. The ester group can undergo hydrolysis to release the active carboxylic acid, which can interact with enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 1-fluoro-3-hydroxy-cyclopentanecarboxylate: Similar structure but with a cyclopentane ring.
Tert-butyl 1-chloro-3-hydroxy-cyclobutanecarboxylate: Similar structure but with a chloro group instead of a fluoro group.
Tert-butyl 1-fluoro-3-hydroxy-cyclohexanecarboxylate: Similar structure but with a cyclohexane ring.
Uniqueness
Tert-butyl 1-fluoro-3-hydroxy-cyclobutanecarboxylate is unique due to the combination of the fluoro group, hydroxy group, and tert-butyl ester on a cyclobutane ring. This unique combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C9H15FO3 |
|---|---|
Molecular Weight |
190.21 g/mol |
IUPAC Name |
tert-butyl 1-fluoro-3-hydroxycyclobutane-1-carboxylate |
InChI |
InChI=1S/C9H15FO3/c1-8(2,3)13-7(12)9(10)4-6(11)5-9/h6,11H,4-5H2,1-3H3 |
InChI Key |
GQQSGGZVDGASJE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1(CC(C1)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


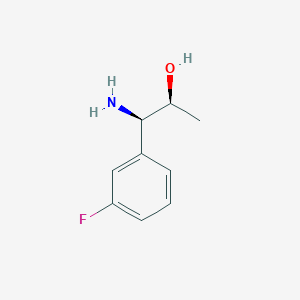
![2-(Methylthio)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B13042414.png)
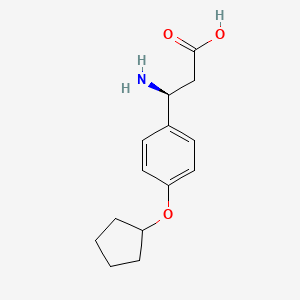
![2-Benzyl 9-ethyl 2,7-diazaspiro[4.4]nonane-2,9-dicarboxylate](/img/structure/B13042422.png)
![(1S)-1-[3-(trifluoromethoxy)phenyl]ethane-1,2-diamine](/img/structure/B13042431.png)
